REACTION_CXSMILES
|
[C:1](Cl)(=O)[C:2](Cl)=O.[Na].O[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]1=[S:15]>C1C=CC=CC=1.CN(C=O)C.CN(C1C=CN=CC=1)C>[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[S:15][C:2]1[CH:1]=[CH:12][CH:11]=[CH:10][N:9]=1 |^1:6|
|
Name
|
acid ( 32 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON1C(C=CC=C1)=S
|
Name
|
|
Quantity
|
12 mg
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation to dryness
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is kept refluxing in 10 ml of toluuene under an atmosphere of nitrogen
|
Type
|
TEMPERATURE
|
Details
|
After 2 hours of heating
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
the cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
is filtered on Celite
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)SC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 306 mg | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |